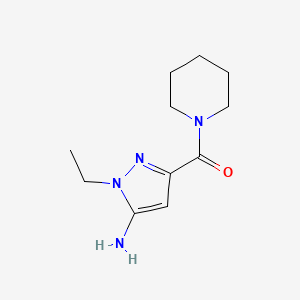

1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-ethylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15-10(12)8-9(13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMKXIQHQKSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)N2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Attachment of the Piperidine-1-carbonyl Group: This step involves the acylation of the pyrazole ring with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Formation of the Amine Group: The amine group can be introduced through the reduction of a nitro group or through direct amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, such as amines or alcohols.

Substitution: Substituted derivatives with various functional groups attached to the pyrazole ring or the amine group.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects in treating various diseases. The following properties have been noted:

- Anti-inflammatory Activity: Studies indicate that pyrazole derivatives can exhibit significant anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.

- Anticancer Properties: Research has shown that certain pyrazole derivatives can inhibit cancer cell growth, suggesting potential applications in oncology .

Biological Research

In biological contexts, 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine is studied for:

- Antimicrobial Activity: Its structure suggests interactions with microbial targets, which could lead to the development of new antibiotics .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .

Industrial Applications

In industry, this compound serves as:

- Building Block for Synthesis: It is utilized in the synthesis of more complex molecules, particularly in pharmaceutical development.

- Catalyst Development: The compound's unique properties may facilitate new catalytic processes in organic synthesis .

Case Study 1: Anticancer Activity

Research published in Medicinal Chemistry highlights the anticancer activity of pyrazole derivatives similar to this compound. In vitro studies demonstrated significant inhibition of tumor cell proliferation, suggesting that modifications to the pyrazole core could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Effects

A study focused on antimicrobial properties showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell death .

Mechanism of Action

The mechanism of action of 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings :

- The piperidine-carbonyl group in the target compound offers a balance between hydrogen-bonding capacity (via the carbonyl) and hydrophobic interactions (via the piperidine ring), distinguishing it from purely aromatic or aliphatic substituents .

- Bulky substituents (e.g., tert-butyl) improve metabolic stability but may reduce binding affinity to sterically constrained targets .

Impact of 1-Position Substitution

The 1-position substituent modulates solubility and bioavailability:

*LogP values estimated using ChemDraw.

Key Findings :

Biological Activity

1-Ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine is an organic compound that has drawn significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O. The compound features a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with a piperidine-1-carbonyl group, and at the 5-position with an amine group. These unique structural characteristics contribute to its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Structural Features | Pyrazole ring, ethyl group, piperidine carbonyl, amine group |

| Potential Applications | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that compounds containing pyrazole moieties can inhibit the growth of various bacterial strains. The mechanism of action may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against several cancer cell lines, including:

- Lung cancer

- Breast cancer

- Colorectal cancer

- Prostate cancer

For instance, a study highlighted that compounds similar to this compound can inhibit cell proliferation in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The proposed mechanism for its anticancer activity includes modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have suggested that this compound may induce apoptosis in cancer cells through caspase activation and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. The presence of specific functional groups in its structure may facilitate interactions with inflammatory mediators or enzymes, potentially leading to reduced inflammation in various biological contexts.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced their anticancer efficacy .

- Molecular Docking Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. These studies suggest favorable binding affinities with key receptors implicated in tumor growth .

- Comparative Analysis : Comparative studies with similar compounds revealed that slight modifications in the structure could lead to significant differences in biological activity, highlighting the importance of structural specificity in drug design .

Q & A

Basic: What are the common synthetic pathways for 1-ethyl-3-(piperidine-1-carbonyl)-1H-pyrazol-5-amine?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions. A general approach includes:

Core Pyrazole Formation : Reacting substituted hydrazines with β-diketones or β-ketoesters to form the pyrazole ring .

Piperidine Incorporation : Introducing the piperidine moiety via carbamoylation using piperidine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dry THF) .

Ethyl Group Functionalization : Alkylation at the pyrazole N1-position using ethyl halides or via reductive amination .

Key Characterization : Confirm intermediates via IR (C=O stretch at ~1650 cm⁻¹), H NMR (piperidine protons at δ 1.4–2.8 ppm), and LC-MS for molecular ion verification .

Basic: How is spectroscopic characterization (NMR, IR, MS) applied to validate the structure of this compound?

Methodological Answer:

- H NMR :

- IR : Confirm the carbonyl group (C=O) from the piperidine-carbamoyl moiety at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 236.2 (calculated for CHNO) with fragmentation patterns matching loss of ethyl or piperidine groups .

Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:

Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve carbamoylation yields but may increase side reactions. Optimize using gradient solvent screening .

- Temperature Control : Exothermic steps (e.g., alkylation) require precise cooling (0–5°C) to prevent byproducts. Use in-situ FTIR to monitor reaction progression .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product. Validate via HPLC (≥95% purity) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological studies?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., ethyl to isopropyl at N1, piperidine to morpholine) to assess pharmacological effects .

Biological Assays :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays.

- Cellular Uptake : Measure logP values (e.g., 2.1 for the parent compound) to correlate lipophilicity with membrane permeability .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like carbonic anhydrase II .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies may stem from:

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability : Use liver microsome assays (human/rat) to compare metabolic half-life (t) and adjust IC values accordingly .

- Epimerization Risk : Monitor stereochemical stability via chiral HPLC, especially for carbamoyl-piperidine derivatives .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Confirm stability via NMR after 1 month .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME to estimate bioavailability (%F = 65–70%) and cytochrome P450 interactions (e.g., CYP3A4 substrate) .

- Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH at C4) while maintaining potency via Free-Wilson analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.